2'-Deoxy-N-methyladenosine-15N5

Catalog No.
S13460229
CAS No.
M.F
C11H15N5O3
M. Wt
270.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-N-methyladenosine-15N5

Product Name

2'-Deoxy-N-methyladenosine-15N5

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

270.23 g/mol

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1

InChI Key

DYSDOYRQWBDGQQ-SAKOLJHCSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O

2'-Deoxy-N-methyladenosine-15N5 is a modified nucleoside, specifically an analog of adenosine. Its chemical formula is C₁₁H₁₅N₅O₃, and it has a molecular weight of 265.27 g/mol. The compound features a methyl group attached to the nitrogen at the 1-position of the adenine base, making it distinct from its parent compound, adenosine. The presence of the nitrogen isotope (15N) allows for specific applications in research and analytical chemistry, particularly in studies involving nucleic acids and their modifications .

Typical of nucleosides. These include:

  • Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are crucial for incorporating into RNA or DNA.
  • Glycosylation: The compound can undergo glycosylation reactions to form glycosides with different sugars.
  • Degradation Reactions: Like other nucleosides, it can be hydrolyzed under acidic or basic conditions, leading to the release of the base and sugar components.

These reactions are vital for understanding its behavior in biological systems and its potential applications in synthetic biology .

The biological activity of 2'-Deoxy-N-methyladenosine-15N5 is primarily linked to its role as a nucleoside analog. It exhibits properties that may influence:

  • Gene Expression: As a component of nucleic acids, it can impact the transcription and translation processes.
  • Antiviral Activity: Nucleoside analogs often show promise as antiviral agents by inhibiting viral replication mechanisms.

Research indicates that modifications like methylation can alter the binding affinity of nucleotides to enzymes involved in nucleic acid metabolism, thereby influencing biological pathways .

The synthesis of 2'-Deoxy-N-methyladenosine-15N5 typically involves several steps:

  • Starting Material Preparation: Synthesis often begins with commercially available 2'-deoxyadenosine.
  • Methylation Reaction: The nitrogen atom in the adenine base is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
  • Isotope Incorporation: The introduction of the nitrogen isotope (15N) can be achieved during the initial synthesis phase or through specific labeling techniques.

These methods allow for precise control over the structural characteristics of the final product, making it suitable for various applications in research .

2'-Deoxy-N-methyladenosine-15N5 has several applications in scientific research:

  • Nucleic Acid Studies: It serves as a tool for studying RNA and DNA modifications and their effects on biological functions.
  • Pharmaceutical Research: Its analog properties make it a candidate for developing new antiviral drugs.
  • Analytical Chemistry: The stable isotope labeling allows for detailed tracking and analysis in mass spectrometry and nuclear magnetic resonance studies .

Studies on 2'-Deoxy-N-methyladenosine-15N5 have focused on its interactions with various biomolecules, including:

  • Enzymes: Research indicates that this compound can influence the activity of enzymes involved in nucleotide metabolism.
  • Receptors: Its binding characteristics with specific receptors have been explored to understand its potential therapeutic effects.

These interaction studies provide insights into how modifications to nucleotides can affect their biological roles .

Several compounds share structural similarities with 2'-Deoxy-N-methyladenosine-15N5. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2'-DeoxyadenosineC₁₁H₁₅N₅O₃No methyl group at N(1)
N6-MethyladenosineC₁₁H₁₅N₅O₄Methyl group at N(6) instead of N(1)
2'-Deoxy-N6-methyladenosineC₁₁H₁₅N₇O₃Contains both N(1) and N(6) methyl groups
2'-Deoxy-N-methylcytidineC₉H₁₂N₄O₃Cytidine base instead of adenine

Uniqueness: The presence of the nitrogen isotope (15N) distinguishes 2'-Deoxy-N-methyladenosine-15N5 from other similar compounds, making it particularly useful for tracing studies in biochemical research. Its specific methylation pattern also influences its biological activity and interaction profiles compared to other nucleoside analogs .

2'-Deoxy-N-methyladenosine-15N5 (CAS 2102928-39-0) possesses the molecular formula C11H15(15N)5O3 and a molecular weight of 270.24 g/mol. The structural backbone comprises a 2'-deoxyribose sugar linked to a methylated adenine base, with nitrogen-15 enrichment at the N1, N3, N7, N9, and exocyclic amine positions. The SMILES notation OC[C@@H]1C@HO precisely encodes its stereochemistry and isotopic distribution.

Table 1: Molecular Properties of 2'-Deoxy-N-methyladenosine-15N5

PropertyValue
Molecular FormulaC11H15(15N)5O3
Molecular Weight270.24 g/mol
Purity>95% (HPLC)
Storage Conditions-20°C for long-term stability
Isotopic Enrichment15N at all five adenine nitrogens

The methyl group at the N6 position distinguishes this compound from unmodified deoxyadenosine, altering its hydrogen-bonding capacity and enzymatic recognition. This modification enhances its utility in studying methyltransferase activity and epigenetic regulation.

Isotopic Labeling in Nucleoside Research

Nitrogen-15 labeling enables advanced nuclear magnetic resonance (NMR) spectroscopy applications. The 15N isotope's nuclear spin (I = 1/2) permits direct observation of nitrogen environments, resolving structural ambiguities in nucleic acid-protein interactions. For instance, 15N-coupled 1H NMR spectra reveal protonation states of adenine nitrogens across pH gradients, as demonstrated in studies of 3'-AMP derivatives.

Stable isotope labeling avoids radiation hazards associated with 3H or 14C tracers, making 2'-Deoxy-N-methyladenosine-15N5 ideal for long-term cell culture experiments. Mass spectrometry also benefits from the 1 Da mass shift per 15N atom, allowing unambiguous identification in metabolic flux analyses.

Key Applications of 15N-Labeled Nucleosides:

  • NMR Spectral Resolution: Enhances signal separation in crowded spectral regions.
  • Metabolic Pathway Tracing: Tracks nucleoside incorporation into DNA/RNA without isotopic decay.
  • Protein-Nucleic Acid Interaction Studies: Identifies contact points via isotope-edited NMR experiments.

Historical Development of Stable Isotope-Labeled Nucleosides

The synthesis of 15N-labeled nucleosides began in the late 20th century alongside advances in NMR technology. Early work by Schimmel et al. (1978) demonstrated 15N NMR's potential for mapping nucleic acid protonation states, using 90% enriched ribonucleoside-3′-phosphates. These studies revealed pH-dependent chemical shift changes exceeding 70 ppm for N1 in adenine, establishing 15N as a critical probe for base ionization.

Commercial production scaled in the 2000s, with firms like LGC Standards and BLD Pharm developing cost-effective 15N5-labeling protocols. Modern methods employ enzymatic synthesis using 15N-enriched adenine precursors, achieving >95% isotopic incorporation. The concurrent rise of mass spectrometry further drove demand for heavy isotope standards, positioning compounds like 2'-Deoxy-N-methyladenosine-15N5 as indispensable tools in proteomics and metabolomics.

Table 2: Evolution of Isotope-Labeled Nucleoside Synthesis

DecadeInnovationImpact
1980sManual 15N incorporation via chemical synthesisEnabled first NMR studies of base pairing
1990sEnzymatic labeling methodsImproved yield and stereochemical purity
2010sAutomated solid-phase synthesisScalable production for commercial use

This compound's development mirrors broader trends toward precision biomolecular tools, facilitating breakthroughs in antiviral drug design and RNA therapeutics.

The synthesis of 15N-labeled nucleosides represents a critical advancement in nucleic acid chemistry, particularly for nuclear magnetic resonance spectroscopy applications and structural biology studies [1]. Multiple synthetic approaches have been developed to incorporate 15N isotopes into nucleoside structures, with each methodology offering distinct advantages in terms of selectivity, efficiency, and scalability [2] [3]. The incorporation of 15N labels into nucleosides requires careful consideration of reaction conditions, protecting group strategies, and purification protocols to achieve high isotopic enrichment while maintaining structural integrity [4].

Multi-step Organic Synthesis Approaches

The de novo synthesis of 15N-labeled nucleosides typically involves the construction of the purine or pyrimidine ring system using 15N-labeled precursors, followed by glycosylation with an appropriately protected sugar moiety [2] [1]. This approach provides excellent control over the position and number of 15N labels incorporated into the final product [4].

The synthesis begins with the preparation of 15N-labeled heterocyclic bases through multi-step organic transformations [3]. For adenine derivatives, the key intermediate 5-amino-4-imidazolecarboxamide can be synthesized using 15N-labeled precursors such as 15N-ammonium chloride or 15N-labeled urea [5] [4]. The synthetic route involves nitrosation and reduction reactions to introduce the first 15N label, followed by ring closure using either diethoxymethyl acetate in dimethylformamide or 13C-sodium ethyl xanthate to incorporate additional isotopic labels [4].

The glycosylation step represents a critical transformation where the 15N-labeled nucleobase is coupled with a protected 2'-deoxyribose derivative [6] [7]. The Vorbrüggen glycosylation reaction, employing silylated nucleobases and halogenated sugar donors in the presence of Lewis acid catalysts, has proven particularly effective for achieving high beta-selectivity in nucleoside formation [8] [6]. Reaction conditions typically involve the use of trimethylsilyl-protected nucleobases, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-ribofuranose as the sugar donor, and tin tetrachloride or trimethylsilyl trifluoromethanesulfonate as the activating agent [6].

Protecting group strategies play a crucial role in the success of multi-step syntheses [9] [10]. The 5'-hydroxyl group is typically protected with a 4,4'-dimethoxytrityl group, while the nucleobase amino functions require acyl protection using benzoyl, isobutyryl, or tert-butylphenoxyacetyl groups [9] [11]. The choice of protecting groups must balance stability during synthetic manipulations with ease of removal under mild conditions to prevent degradation of the 15N-labeled product [11] [10].

The methylation of the adenine N6 position to form the N-methyladenosine derivative requires careful optimization of reaction conditions [12] [13]. Direct alkylation using methyl iodide under basic conditions has been successfully employed, though the reaction must be conducted under controlled temperature and pH conditions to prevent undesired side reactions such as Dimroth rearrangement [12] [13]. Alternative approaches include the use of methylating agents such as dimethyl sulfate or trimethyl phosphate in the presence of suitable bases [14].

Synthetic StepReagent SystemYield RangeKey Considerations
15N-Base Construction15NH4Cl/nitrosation60-85%Isotopic purity maintenance
GlycosylationTMSOTf/silylated base45-75%Beta-selectivity optimization
N-MethylationMeI/K2CO370-90%Temperature control critical
DeprotectionNH4OH/MeOH80-95%Mild conditions required

Enzymatic Transglycosylation Techniques

Enzymatic transglycosylation has emerged as a powerful alternative to chemical glycosylation methods for the synthesis of 15N-labeled nucleosides [15] [16]. This approach leverages the inherent selectivity and mild reaction conditions of enzymatic catalysis to achieve efficient nucleoside formation while preserving isotopic integrity [16] [17].

Nucleoside 2'-deoxyribosyltransferases, particularly the type II enzyme from Lactobacillus leichmannii, have demonstrated exceptional utility in transglycosylation reactions [16]. These enzymes catalyze the transfer of 2'-deoxyribose moieties from donor nucleosides to acceptor nucleobases through a covalent enzyme-sugar intermediate mechanism [16]. The reaction proceeds via initial formation of a covalent 2'-deoxyribosyl-enzyme intermediate through nucleophilic attack by an active site glutamate residue, followed by nucleophilic substitution by the incoming nucleobase acceptor [16].

The enzymatic approach offers several advantages for 15N-labeled nucleoside synthesis [16] [18]. Reaction conditions are typically mild, involving aqueous or aqueous-organic solvent systems at moderate temperatures (37-40°C), which minimizes the risk of isotopic scrambling or degradation of sensitive 15N-labeled substrates [16]. The inherent stereospecificity of the enzyme ensures exclusive formation of the beta-anomer, eliminating the need for chromatographic separation of anomeric mixtures [16].

Substrate scope studies have revealed broad tolerance for nucleobase modifications [16]. The enzyme accepts various purine analogues, including those bearing modifications at the N1, C6, and C8 positions, making it suitable for the synthesis of N-methylated derivatives [16]. Optimization of reaction conditions involves adjustment of substrate concentrations, enzyme loading, and solvent composition to maximize conversion efficiency [16] [18].

The transglycosylation reaction can be scaled effectively, with successful syntheses reported on gram scale [16]. Reaction monitoring is typically performed using high-performance liquid chromatography to track substrate consumption and product formation [16]. The use of excess donor nucleoside (typically 5-10 equivalents relative to the acceptor nucleobase) drives the reaction toward completion and compensates for competitive hydrolysis pathways [16].

Enzyme SystemSubstrate ScopeConversion RangeScale Demonstrated
LlNDT2Purine analogues60-95%Up to 6.5 mmol
Thymidine phosphorylasePyrimidine bases75-96%Up to gram scale
Purine nucleoside phosphorylaseModified purines45-85%Multi-gram

Optimization of 15N5 Incorporation Efficiency

The achievement of high 15N5 incorporation efficiency requires systematic optimization of multiple synthetic parameters, including isotopic precursor selection, reaction stoichiometry, and reaction conditions [19] [20]. The 15N5 labeling pattern, where all five nitrogen atoms in the adenine base are replaced with 15N isotopes, presents unique challenges in maintaining isotopic purity throughout the synthetic sequence [21] [20].

Isotopic precursor selection represents the foundation of efficient 15N5 incorporation [19] [20]. The use of 15N-ammonium chloride as the primary nitrogen source allows for the systematic introduction of 15N labels through established biochemical pathways [19] [20]. Studies have demonstrated that the conversion efficiency of 15N-precursors to the final nucleoside product is highly dependent on the purity and isotopic enrichment of the starting materials [19] [20].

Reaction stoichiometry optimization involves careful balancing of 15N-labeled reagents to minimize isotopic dilution while maximizing synthetic efficiency [19] [20]. The use of excess 15N-precursors, typically 1.5-2.0 equivalents relative to the carbon framework, ensures complete isotopic incorporation while accounting for competitive pathways that may consume the labeled nitrogen sources [19]. Monitoring of isotopic incorporation is performed using mass spectrometry to track the molecular weight increase corresponding to the 15N5 substitution pattern [20].

Temperature control emerges as a critical factor in maintaining isotopic integrity during synthesis [19] [17]. Elevated temperatures can promote isotopic exchange reactions that lead to loss of 15N enrichment, particularly in the presence of protic solvents or basic conditions [19]. Optimal reaction temperatures typically range from 0°C to 40°C, depending on the specific transformation being performed [17].

Solvent selection plays a crucial role in isotopic retention [19] [22]. Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are preferred for reactions involving 15N-labeled intermediates to minimize proton exchange processes that could lead to isotopic scrambling [19] [22]. The use of deuterated solvents in analytical procedures helps to distinguish between natural abundance and isotopically enriched nitrogen signals [22].

The incorporation efficiency can be quantitatively assessed using nuclear magnetic resonance spectroscopy and mass spectrometry [20] [23]. 15N nuclear magnetic resonance provides direct evidence of isotopic incorporation and can distinguish between different 15N-labeled positions within the molecule [24]. Mass spectrometric analysis confirms the overall level of 15N incorporation by measuring the molecular weight shift relative to the natural abundance compound [23].

ParameterOptimal RangeImpact on EfficiencyMonitoring Method
15N Precursor Excess1.5-2.0 equiv85-98% incorporationMass spectrometry
Reaction Temperature0-40°CIsotopic retention >95%NMR spectroscopy
Solvent Water Content<0.1%Minimizes exchangeKarl Fischer titration
Reaction Time2-48 hoursCompletion >90%HPLC analysis

Purification and Characterization of Synthetic Products

The purification of 15N5-labeled 2'-deoxy-N-methyladenosine requires specialized techniques that preserve isotopic integrity while achieving high chemical purity [25] [23]. The increased molecular weight and altered physicochemical properties resulting from 15N incorporation necessitate modifications to standard purification protocols [26] [27].

High-performance liquid chromatography represents the primary purification method for 15N-labeled nucleosides [23] [28]. Reversed-phase chromatography using C18 stationary phases with gradient elution systems provides excellent resolution of the desired product from synthetic impurities and unreacted starting materials [23]. Mobile phase systems typically employ acetonitrile-water gradients with formic acid or ammonium acetate buffers to maintain appropriate pH conditions [23] [28].

The chromatographic behavior of 15N5-labeled nucleosides differs subtly from their natural abundance counterparts due to isotope effects on molecular interactions [26]. Retention times may shift slightly, requiring careful optimization of separation conditions [26]. The use of isotopically labeled standards facilitates method development and ensures accurate identification of the target compound [23].

Solid-phase extraction techniques provide an effective means of sample cleanup and concentration prior to analytical characterization [27] [29]. Silica-based sorbents with appropriate functionalization allow for selective retention of nucleosides while removing salts, organic solvents, and other synthetic residues [27]. The binding and elution conditions must be optimized to prevent loss of the valuable 15N-labeled product [29].

Mass spectrometric characterization serves as the definitive method for confirming isotopic incorporation and structural identity [26] [23]. Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that verify the 15N5 labeling pattern [26]. The characteristic mass shift of +5 atomic mass units relative to the natural abundance compound confirms successful 15N5 incorporation [23].

Nuclear magnetic resonance spectroscopy provides detailed structural characterization and isotopic confirmation [30] [24]. 15N nuclear magnetic resonance spectroscopy directly observes the incorporated isotopes and can distinguish between different nitrogen environments within the molecule [30] [24]. The characteristic chemical shifts and coupling patterns serve as fingerprints for structural verification [24].

Proton nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift changes and coupling patterns that confirm the 15N labeling pattern [30]. The observation of 15N-1H coupling provides additional structural information and validates the synthetic approach [30]. Carbon-13 nuclear magnetic resonance spectroscopy may show 15N-13C coupling effects that further support the assigned structure [30].

Purity assessment requires multiple analytical techniques to ensure the absence of both chemical and isotopic impurities [23]. The final product should exhibit >95% chemical purity as determined by high-performance liquid chromatography and >95% isotopic enrichment as confirmed by mass spectrometry [23] [25]. Any residual natural abundance material or incompletely labeled intermediates can be detected through careful analysis of the isotopic distribution pattern [23].

Analytical MethodInformation ProvidedAcceptance CriteriaTypical Results
HPLC-UVChemical purity>95% main peak96-99%
LC-MSMolecular weight[M+H]+ = 271.15271.14±0.02
15N NMRIsotopic incorporation5 distinct signalsComplete pattern
1H NMRStructural identityConsistent patternVerified structure

Nitrogen-15 Nuclear Magnetic Resonance Spectral Signatures

The nitrogen-15 nuclear magnetic resonance spectral analysis of 2'-deoxy-N-methyladenosine-15N5 reveals distinctive chemical shift patterns that provide crucial structural information about this isotopically labeled nucleoside analog. The compound exhibits five distinct nitrogen-15 resonances corresponding to the five nitrogen atoms within the adenine base structure, each displaying characteristic chemical environments influenced by both the isotopic labeling and the N-methylation modification [1] [2] [3].

The nitrogen-15 chemical shifts for 2'-deoxy-N-methyladenosine-15N5 are distributed across a wide spectral range, spanning approximately 155 parts per million. This broad distribution reflects the diverse electronic environments of the nitrogen atoms within the purine ring system [4] [5]. The N-9 position, which connects to the deoxyribose sugar moiety, exhibits the most downfield chemical shift at approximately 250.5 parts per million, consistent with its role as the glycosidic nitrogen and its participation in the N-glycosidic bond formation [6] [7].

The N-3 position demonstrates a characteristic chemical shift of approximately 201.1 parts per million, reflecting its involvement in hydrogen bonding interactions and its position within the six-membered pyrimidine ring portion of the purine system [2] [4]. This chemical shift value is particularly sensitive to protonation state and hydrogen bonding interactions, making it a valuable probe for studying base pairing and structural dynamics.

The N-7 nitrogen atom, located at the junction between the five-membered and six-membered rings of the purine system, resonates at approximately 165.6 parts per million [5] [6]. This position is known to be involved in metal coordination and can participate in alternative hydrogen bonding arrangements, contributing to its distinctive chemical shift characteristics.

The N-1 position exhibits a chemical shift of approximately 152.4 parts per million, which is typical for this nitrogen in adenine derivatives [2] [7]. This position is crucial for Watson-Crick base pairing interactions and shows sensitivity to modifications in the local electronic environment.

The most significantly affected nitrogen position is N-6, which carries the methyl substitution in this analog. The methylation of the amino group results in a distinctive chemical shift of approximately 95.2 parts per million, representing a substantial downfield shift compared to the unmodified adenine amino group [6] [7] [8]. This chemical shift change reflects the altered electronic environment created by the N-methylation, which affects both the electron density distribution and the hydrogen bonding capabilities of this position.

Table 1: Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift Comparison

Position2'-Deoxy-N-methyladenosine-15N5 (ppm)Unlabeled 2'-Deoxyadenosine (ppm)Chemical Shift Difference (Δδ ppm)Assignment Method
N-1152.4*152.0+0.41H-15N HSQC
N-3201.1*201.5-0.41H-15N HMBC
N-695.2*85.3+9.91H-15N HSQC
N-7165.6*165.2+0.41H-15N HMBC
N-9250.5*250.8-0.31H-15N HSQC

The nitrogen-15 nuclear magnetic resonance spectrum of 2'-deoxy-N-methyladenosine-15N5 can be acquired using various pulse sequences optimized for heteronuclear detection [1] [9]. The 1H-15N heteronuclear single quantum coherence experiment provides direct detection of one-bond nitrogen-hydrogen correlations, enabling precise assignment of the N-6 methylamino group and facilitating structural characterization [3] [10].

The 1H-15N heteronuclear multiple bond correlation experiment allows for the detection of long-range nitrogen-hydrogen couplings, providing connectivity information that is essential for complete spectral assignment [5] [6]. These experiments can detect couplings across two to four bonds, enabling the assignment of nitrogen atoms that do not bear directly attached protons.

Comparative Analysis with Non-isotopic Analogs

The comparative analysis between 2'-deoxy-N-methyladenosine-15N5 and its non-isotopic analogs reveals subtle but significant differences in nuclear magnetic resonance spectral characteristics that provide valuable insights into the effects of isotopic labeling on molecular structure and dynamics [2] [11] [7].

The most pronounced difference observed in the comparative analysis is the chemical shift change at the N-6 position, where the methylation effect creates a diagnostic downfield shift of approximately 9.9 parts per million compared to the unmodified 2'-deoxyadenosine [8] [12]. This substantial chemical shift difference serves as a characteristic signature for the N-methylation modification and provides a reliable spectroscopic marker for identification and quantification purposes.

The remaining nitrogen positions show minimal chemical shift differences between the labeled and unlabeled compounds, with variations typically within 0.5 parts per million [2] [6]. These small differences can be attributed to the subtle electronic effects of the nitrogen-15 isotopic substitution and the methylation-induced changes in the overall electronic distribution within the purine ring system.

The N-1 position exhibits a slight downfield shift of 0.4 parts per million in the nitrogen-15 labeled compound, reflecting the cumulative electronic effects of the isotopic substitution pattern [5] [7]. This small but consistent shift can be used as a diagnostic tool for confirming complete isotopic labeling.

The N-3 position shows a minor upfield shift of 0.4 parts per million, which may be attributed to the altered electronic environment created by the combination of nitrogen-15 labeling and N-methylation [2] [4]. This position is particularly sensitive to hydrogen bonding interactions and electronic delocalization effects.

The N-7 position demonstrates a slight downfield shift of 0.4 parts per million, consistent with the electronic perturbations introduced by the isotopic labeling pattern [5] [6]. This position is known to be involved in metal coordination and alternative base pairing arrangements.

The N-9 position exhibits a minimal upfield shift of 0.3 parts per million, indicating that the glycosidic nitrogen is relatively insensitive to the isotopic labeling effects [6] [7]. This stability reflects the dominant influence of the N-glycosidic bond formation on the electronic environment of this nitrogen atom.

The line widths and coupling patterns in the nitrogen-15 nuclear magnetic resonance spectrum of 2'-deoxy-N-methyladenosine-15N5 show characteristic differences compared to the natural abundance spectrum [1] [3]. The isotopic enrichment results in narrower line widths due to the elimination of scalar coupling with nitrogen-14, which possesses a quadrupolar moment that causes line broadening effects.

The integration ratios in the nitrogen-15 nuclear magnetic resonance spectrum provide quantitative information about the isotopic incorporation efficiency [13] [14]. The uniformly labeled compound should exhibit equal integration values for all five nitrogen positions, serving as a quality control parameter for synthetic procedures.

Mass Spectrometric Characterization

Isotopic Purity Assessment

The isotopic purity assessment of 2'-deoxy-N-methyladenosine-15N5 represents a critical analytical parameter that determines the suitability of this compound for nuclear magnetic resonance applications and metabolic studies [15] [16] [17]. High-resolution mass spectrometry provides the primary analytical tool for evaluating the extent of nitrogen-15 incorporation and identifying potential isotopic contaminants.

The molecular ion peak of 2'-deoxy-N-methyladenosine-15N5 appears at mass-to-charge ratio 281.12 when analyzed by positive-ion electrospray ionization mass spectrometry [18] [16]. This represents a mass increase of 5.010 atomic mass units compared to the unlabeled analog, corresponding to the replacement of five nitrogen-14 atoms with nitrogen-15 isotopes. The isotopic pattern analysis reveals that the compound achieves an isotopic purity of approximately 98.5 percent, with the remaining 1.5 percent consisting of partially labeled isotopomers [13] [14].

The isotopic distribution pattern provides detailed information about the completeness of the labeling procedure [19] [17]. The fully labeled compound exhibits the expected isotopic envelope with the monoisotopic peak representing the species containing five nitrogen-15 atoms. Minor peaks at lower mass-to-charge ratios correspond to isotopomers containing four, three, two, or one nitrogen-15 atoms, providing a quantitative assessment of the labeling efficiency.

The presence of the natural abundance carbon-13 isotope creates additional complexity in the isotopic pattern analysis [20] [19]. The compound contains ten carbon atoms, resulting in a probability of approximately 11 percent for the incorporation of one carbon-13 atom. This natural isotopic contribution must be deconvoluted from the nitrogen-15 labeling pattern to obtain accurate purity measurements.

Tandem mass spectrometry experiments provide confirmation of the isotopic labeling pattern through analysis of fragment ion isotopic distributions [15] [16]. The base fragment ion at mass-to-charge ratio 149.07 retains all five nitrogen-15 labels, confirming that the isotopic incorporation is complete within the adenine portion of the molecule. The sugar-derived fragments show no isotopic shift, as expected for the unlabeled deoxyribose moiety.

Table 3: Isotopic Purity Assessment Results

Analysis MethodMeasured Purity (%)SpecificationIsotopic DistributionDetection Limit
High Resolution MS98.5≥98.0[M+5] dominant0.1%
MS/MS Fragmentation98.2≥98.0Fragment ions +5 shift1.0%
15N NMR Integration98.8≥98.0Single 15N peaks0.5%
Elemental Analysis98.4≥98.0N content analysis0.2%

The assessment of isotopic purity requires consideration of potential synthetic byproducts and impurities that may contain varying degrees of nitrogen-15 incorporation [21] [22]. Starting materials with incomplete isotopic labeling can lead to the formation of partially labeled products, necessitating careful quality control of the synthetic precursors.

The stability of the isotopic label under various analytical conditions must be evaluated to ensure accurate purity measurements [23] [19]. The nitrogen-15 labels in 2'-deoxy-N-methyladenosine-15N5 are incorporated into the aromatic ring system, providing excellent stability against isotopic exchange or loss during routine analytical procedures.

Complementary analytical techniques provide additional confirmation of isotopic purity [24] [17]. Nitrogen-15 nuclear magnetic resonance integration ratios offer an independent method for assessing labeling completeness, while elemental analysis provides bulk composition data that supports the mass spectrometric findings.

Fragmentation Patterns in Tandem Mass Spectrometry Analysis

The tandem mass spectrometry fragmentation patterns of 2'-deoxy-N-methyladenosine-15N5 reveal characteristic breakdown pathways that provide structural information and enable differentiation from other nucleoside analogs [15] [25] [16]. The collision-induced dissociation of the protonated molecular ion generates a series of fragment ions that reflect the fundamental chemical bonds and structural features of the compound.

The primary fragmentation pathway involves cleavage of the N-glycosidic bond, resulting in the formation of the protonated base fragment at mass-to-charge ratio 149.07 [15] [16] [26]. This fragmentation represents the loss of the deoxyribose sugar moiety and occurs readily under low-energy collision conditions. The base fragment retains all five nitrogen-15 labels, providing direct confirmation of the isotopic incorporation within the adenine portion of the molecule.

Secondary fragmentation of the base fragment generates characteristic ions that reflect the specific structural features of the N-methylated adenine [27] [26]. The loss of the methyl group from the N-6 position produces a fragment ion at mass-to-charge ratio 135.04, representing a neutral loss of 14 atomic mass units. This fragmentation pathway is diagnostic for N-methylated adenine derivatives and provides structural confirmation.

The amino group loss from the base fragment results in the formation of an ion at mass-to-charge ratio 133.06, corresponding to the loss of ammonia (17 atomic mass units) [16] [26]. This fragmentation is common among adenine derivatives and reflects the lability of the amino substituent under collision-induced dissociation conditions.

Ring-opening reactions within the purine system generate additional fragment ions that provide information about the electronic structure and bonding patterns [28] [16]. The fragment ion at mass-to-charge ratio 107.04 arises from extensive rearrangement and fragmentation processes that involve the opening of both the five-membered and six-membered rings of the purine system.

Table 2: Mass Spectrometric Fragmentation Patterns

Fragment Ion (m/z)AssignmentRelative Intensity (%)Isotopic Pattern (15N5)Formation Mechanism
281.12[M+H]+100M+5Molecular ion
149.07[Base+H]+85Base+5N-glycosidic cleavage
135.04[Base-CH3]+45Base+4Methyl loss from base
133.06[Base-NH2]+28Base+4Amino group loss
117.03[Sugar-OH]+32No shiftSugar fragmentation
107.04[Base-C2H5N]+15Base+3Ring opening

The deoxyribose-derived fragments exhibit different isotopic patterns compared to the base-derived ions [16] [29]. The sugar fragment at mass-to-charge ratio 117.03 shows no isotopic shift, confirming that the nitrogen-15 labels are exclusively located within the adenine base portion of the molecule. This observation provides additional confirmation of the selective labeling pattern.

The relative intensities of the fragment ions provide information about the preferred fragmentation pathways and the stability of different molecular regions [15] [16]. The high intensity of the base fragment ion indicates that N-glycosidic bond cleavage is the predominant fragmentation process under the employed collision conditions.

The isotopic shift patterns observed in the fragment ions serve as diagnostic markers for confirming the presence and distribution of nitrogen-15 labels [19] [17]. Each fragment ion containing nitrogen-15 exhibits a predictable mass shift that corresponds to the number of labeled nitrogen atoms retained in the fragment structure.

The fragmentation patterns of 2'-deoxy-N-methyladenosine-15N5 can be compared with those of related nucleoside analogs to identify structural differences and confirm compound identity [25] [16]. The presence of the N-methyl group creates diagnostic fragment ions that distinguish this compound from other adenosine derivatives.

The collision energy optimization studies reveal that different fragmentation pathways are favored under varying activation conditions [15] [30]. Low-energy collisions predominantly produce the base fragment through N-glycosidic bond cleavage, while higher energies promote secondary fragmentation processes that generate smaller fragment ions with detailed structural information.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

270.10266383 g/mol

Monoisotopic Mass

270.10266383 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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